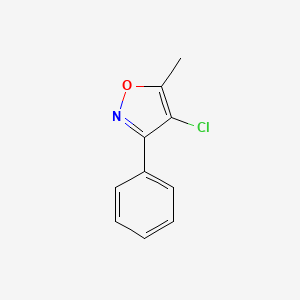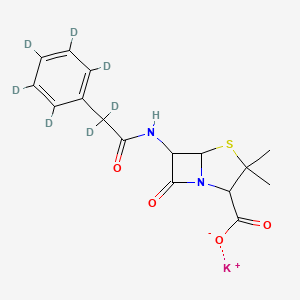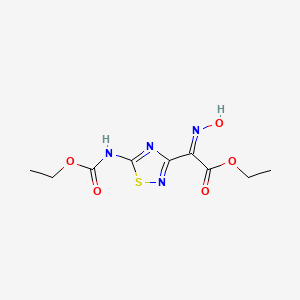![molecular formula C36H63N5O6 B12342150 N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide](/img/structure/B12342150.png)
N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide is a complex organic compound that features a combination of a long aliphatic chain and a benzoxadiazole moiety. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide typically involves a multi-step process:
Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring is synthesized through a nitration reaction, where an aromatic compound is treated with nitric acid and sulfuric acid to introduce a nitro group.
Attachment of the Aliphatic Chain: The long aliphatic chain is introduced via a nucleophilic substitution reaction, where the benzoxadiazole derivative reacts with an aliphatic amine.
Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.
Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, palladium on carbon.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amino derivatives.
Substitution Products: Various functionalized derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Fluorescent Probes: The benzoxadiazole moiety imparts fluorescent properties, making the compound useful as a fluorescent probe in chemical analysis.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology
Biomolecular Labeling: The fluorescent properties allow for the labeling and tracking of biomolecules in biological systems.
Drug Delivery: The compound’s amphiphilic nature makes it suitable for use in drug delivery systems, facilitating the transport of hydrophobic drugs.
Medicine
Diagnostic Imaging: The compound’s fluorescence can be utilized in diagnostic imaging techniques to visualize biological processes.
Industry
Material Science: Used in the development of advanced materials with specific optical and electronic properties.
Sensors: Employed in the fabrication of sensors for detecting various chemical and biological analytes.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with molecular targets such as enzymes and receptors. The benzoxadiazole moiety can interact with specific binding sites, while the aliphatic chain can facilitate membrane penetration. The fluorescent properties enable the visualization of these interactions, providing insights into the molecular pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyethyl)-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide
- N-(2-hydroxy-1-(hydroxymethyl)ethyl)-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide
Uniqueness
- Structural Complexity : The presence of both hydroxyl and nitro groups, along with a long aliphatic chain, provides unique chemical and physical properties.
- Fluorescent Properties : The benzoxadiazole moiety imparts strong fluorescent characteristics, making it highly useful in various analytical applications.
- Amphiphilic Nature : The combination of hydrophilic and hydrophobic regions allows for diverse applications in drug delivery and material science.
This detailed article provides a comprehensive overview of N-[(1S,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-dodecanamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C36H63N5O6 |
|---|---|
Peso molecular |
661.9 g/mol |
Nombre IUPAC |
N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C36H63N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h26-27,31,33,37,42-43H,2-25,28-29H2,1H3,(H,38,44)/t31-,33-/m0/s1 |
Clave InChI |
STPDREBSVHTICB-WEZIJMHWSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Phenyl-2-(3,4,5-trimethoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342071.png)
![[(4S,5R,6S,8S,10R)-10-[(R)-(2,6-dioxo-1,3-diazinan-4-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B12342077.png)

![2-(4-Chlorophenyl)-8-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12342091.png)

![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B12342114.png)


![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342130.png)
![N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342133.png)


![2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B12342143.png)
![Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12342144.png)
